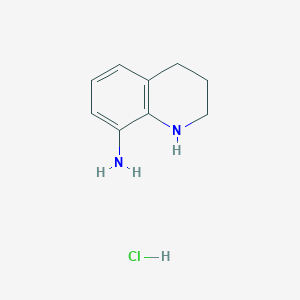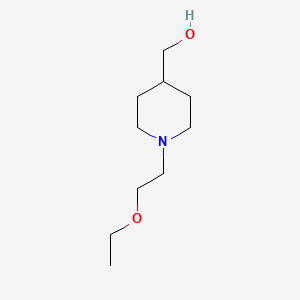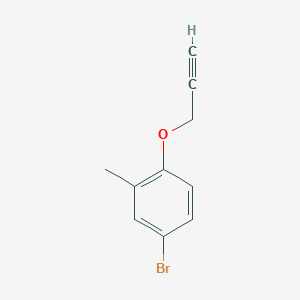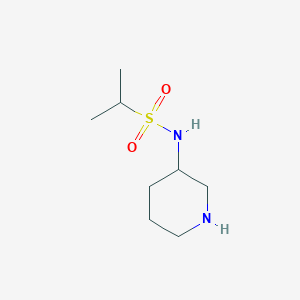
1,4-ジアミノシクロヘキサン-1-カルボン酸二塩酸塩
説明
1,4-Diaminocyclohexane-1-carboxylic acid dihydrochloride is a chemical compound with the IUPAC name 1,4-diaminocyclohexanecarboxylic acid dihydrochloride . It has a molecular weight of 231.12 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 1,4-Diaminocyclohexane-1-carboxylic acid dihydrochloride is1S/C7H14N2O2.2ClH/c8-5-1-3-7(9,4-2-5)6(10)11;;/h5H,1-4,8-9H2,(H,10,11);2*1H . This code provides a specific description of the molecular structure of the compound. Physical And Chemical Properties Analysis
1,4-Diaminocyclohexane-1-carboxylic acid dihydrochloride is a powder that is stored at room temperature .科学的研究の応用
薬理学
1,4-ジアミノシクロヘキサン-1-カルボン酸二塩酸塩: は、薬理学的研究において有望な化合物を示しています。 その構造は、降圧作用や神経保護作用など、幅広い生物学的応用を持つ化合物のクラスであるジヒドロピリジンに似ています 。 これらの化合物にカルボン酸基を導入すると、抗菌活性が向上することが判明しており、新規医薬品の開発の可能性を示唆しています .
材料科学
材料科学では、1,4-ジアミノシクロヘキサン-1-カルボン酸二塩酸塩 は、新規材料の合成における構造指向剤として使用されてきました。 例えば、全脂肪族ポリイミドや二次元層状リン酸亜鉛の調製に使用されてきました 。これらの材料は、電子工学や触媒など、さまざまな分野で応用されています。
化学合成
この化合物は、より複雑な分子の構成ブロックとして、化学合成において役割を果たします。 これは、糖由来カルボン酸からのシクロヘキサンテトラカルボキシレートの持続可能な合成に関与しており、グリーンケミストリーアプリケーションにおけるその有用性を示しています .
クロマトグラフィー
クロマトグラフィーでは、1,4-ジアミノシクロヘキサン-1-カルボン酸二塩酸塩 は、その明確に定義された特性により、標準または参照化合物として使用できます。 これは、機器の校正と分析方法の検証に役立ちます .
分析研究
分析研究は、この化合物を使用して方法の開発と検証を行うことで恩恵を受けています。 そのよく特徴付けられた構造と特性により、新しい分析技術をテストするための優れた候補となります .
生命科学研究
最後に、生命科学研究では、1,4-ジアミノシクロヘキサン-1-カルボン酸二塩酸塩 は、生物学的プロセスを研究するために価値があります。 生物模倣還元剤や薬理活性分子の合成におけるその役割は、細胞メカニズムの理解に貢献しています .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
生化学分析
Biochemical Properties
1,4-Diaminocyclohexane-1-carboxylic acid dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with unfolded proteins in the endoplasmic reticulum, leading to the unfolded protein response (UPR). This interaction is crucial in regulating cellular stress responses and maintaining protein homeostasis .
Cellular Effects
1,4-Diaminocyclohexane-1-carboxylic acid dihydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the accumulation of unfolded proteins in the endoplasmic reticulum, thereby reducing cellular stress and promoting cell survival .
Molecular Mechanism
The molecular mechanism of 1,4-Diaminocyclohexane-1-carboxylic acid dihydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific proteins in the endoplasmic reticulum, inhibiting their function and preventing the accumulation of unfolded proteins. This inhibition triggers the unfolded protein response, which helps in maintaining cellular homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Diaminocyclohexane-1-carboxylic acid dihydrochloride change over time. The compound is relatively stable under normal conditions, but it may degrade over extended periods. Long-term studies have shown that it can have sustained effects on cellular function, particularly in reducing cellular stress and promoting protein homeostasis .
Dosage Effects in Animal Models
The effects of 1,4-Diaminocyclohexane-1-carboxylic acid dihydrochloride vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects on cellular stress responses and protein homeostasis. At higher doses, it may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions .
Metabolic Pathways
1,4-Diaminocyclohexane-1-carboxylic acid dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate protein folding and stress responses. These interactions can affect metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects .
Transport and Distribution
Within cells and tissues, 1,4-Diaminocyclohexane-1-carboxylic acid dihydrochloride is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 1,4-Diaminocyclohexane-1-carboxylic acid dihydrochloride is primarily in the endoplasmic reticulum. It is directed to this compartment through specific targeting signals and post-translational modifications. This localization is crucial for its role in regulating protein folding and stress responses .
特性
IUPAC Name |
1,4-diaminocyclohexane-1-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.2ClH/c8-5-1-3-7(9,4-2-5)6(10)11;;/h5H,1-4,8-9H2,(H,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXKUNFMUUKFDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)(C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tert-butyl 5-azaspiro[2.5]octan-8-ylcarbamate](/img/structure/B1457272.png)











